Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl-
Overview
Description
It is a colorless liquid with a boiling point of 126°C and a density of 0.78 g/cm³ at 20°C . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3,3,3-Hexamethyldisilazane can be synthesized through several methods. One common method involves the reaction of hexamethyldisilazane with chlorotrimethylsilane in the presence of a base such as sodium hydride. The reaction typically occurs at room temperature and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, 1,1,1,3,3,3-hexamethyldisilazane is produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation and other separation techniques to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexamethyldisilazane undergoes several types of chemical reactions, including:
Silylation Reactions: It is commonly used as a silylating agent to introduce trimethylsilyl groups into various organic molecules.
Deprotonation Reactions: The compound can act as a base and undergo deprotonation reactions to form corresponding anions.
Common Reagents and Conditions
Silylation Reactions: These reactions typically involve the use of 1,1,1,3,3,3-hexamethyldisilazane in the presence of a catalyst such as imidazole or pyridine.
Deprotonation Reactions: These reactions often require the presence of a strong base such as sodium hydride or lithium diisopropylamide (LDA) to facilitate the deprotonation process.
Major Products Formed
Silylation Reactions: The major products formed from these reactions are trimethylsilyl derivatives of the target molecules.
Deprotonation Reactions: The major products are the corresponding anions of the deprotonated molecules.
Scientific Research Applications
1,1,1,3,3,3-Hexamethyldisilazane has a wide range of applications in scientific research, including:
Mechanism of Action
The primary mechanism of action of 1,1,1,3,3,3-hexamethyldisilazane involves its role as a silylating agent. It reacts with hydroxyl, amino, and other nucleophilic groups in organic molecules to form stable trimethylsilyl derivatives. This reaction enhances the stability and volatility of the target molecules, making them more suitable for various analytical techniques such as gas chromatography and mass spectrometry .
Comparison with Similar Compounds
1,1,1,3,3,3-Hexamethyldisilazane can be compared with other similar compounds such as:
Chlorotrimethylsilane: Another silylating agent used in organic synthesis.
Bis(trimethylsilyl)amine: A compound with similar silylating properties but different reactivity and application profiles.
Trimethylsilyl chloride: A commonly used silylating agent with a similar structure but different reactivity and applications.
These comparisons highlight the unique properties of 1,1,1,3,3,3-hexamethyldisilazane, such as its higher reactivity and versatility in various applications.
Properties
IUPAC Name |
N,N-bis(trimethylsilyl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H25NSi2/c1-8-9-10(11(2,3)4)12(5,6)7/h8-9H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCQLXKVOQBVCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN([Si](C)(C)C)[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H25NSi2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303577 | |
Record name | Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7331-84-2 | |
Record name | NSC159135 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159135 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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